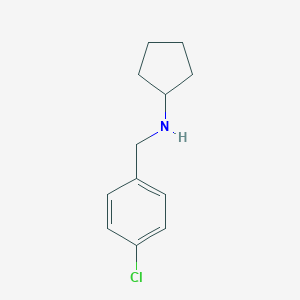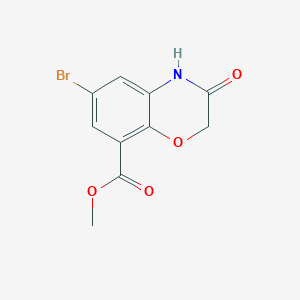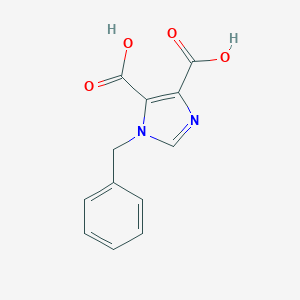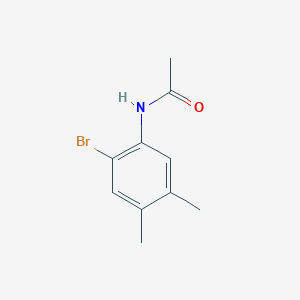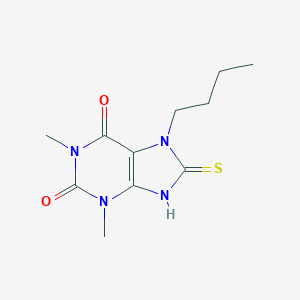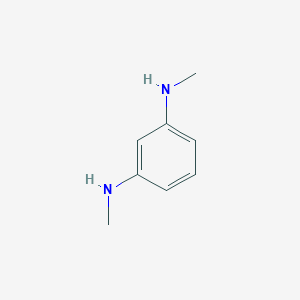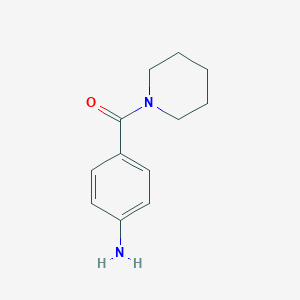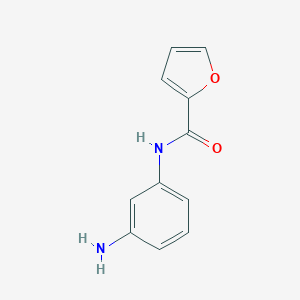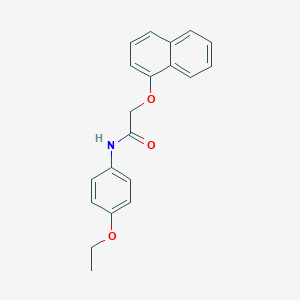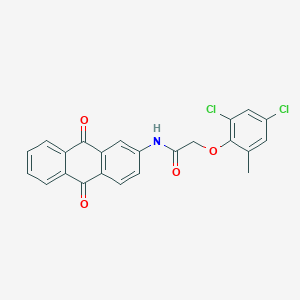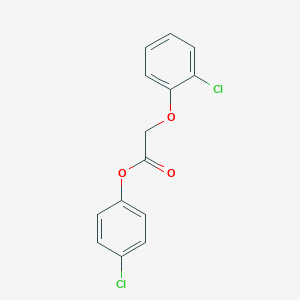
4-Chlorophenyl (2-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl (2-chlorophenoxy)acetate (CPCA) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CPCA is also known by the names Chlorophenoxyacetic acid 4-chlorophenyl ester and 4-Chloro-2-(4-chlorophenoxy)acetate.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl (2-chlorophenoxy)acetate is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) oxidase. IAA is a plant hormone that plays a key role in plant growth and development. By inhibiting IAA oxidase, 4-Chlorophenyl (2-chlorophenoxy)acetate may disrupt the normal balance of plant hormones and inhibit plant growth.
Efectos Bioquímicos Y Fisiológicos
4-Chlorophenyl (2-chlorophenoxy)acetate has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of IAA and other plant hormones, which can lead to stunted growth and reduced plant yield. 4-Chlorophenyl (2-chlorophenoxy)acetate also affects the activity of enzymes involved in photosynthesis and respiration, which can further impact plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenyl (2-chlorophenoxy)acetate is a useful tool for studying the effects of plant hormones on plant growth and development. It is relatively easy to synthesize and is readily available. However, 4-Chlorophenyl (2-chlorophenoxy)acetate has some limitations for lab experiments. It is toxic to humans and animals, and care must be taken when handling it. Additionally, 4-Chlorophenyl (2-chlorophenoxy)acetate can be difficult to dissolve in water, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving 4-Chlorophenyl (2-chlorophenoxy)acetate. One area of interest is the development of new herbicides and plant growth regulators based on the structure of 4-Chlorophenyl (2-chlorophenoxy)acetate. Another area of research is the study of the molecular mechanisms underlying the effects of 4-Chlorophenyl (2-chlorophenoxy)acetate on plant growth and development. Finally, there is potential for further exploration of the use of 4-Chlorophenyl (2-chlorophenoxy)acetate as a tool for studying the role of plant hormones in plant growth and development.
Conclusion:
In conclusion, 4-Chlorophenyl (2-chlorophenoxy)acetate is a useful tool for studying the effects of plant hormones on plant growth and development. It is a relatively easy to synthesize and is readily available. However, care must be taken when handling it due to its toxicity. Further research is needed to fully understand the molecular mechanisms underlying the effects of 4-Chlorophenyl (2-chlorophenoxy)acetate on plants and to explore its potential as a tool for studying plant growth and development.
Métodos De Síntesis
The synthesis of 4-Chlorophenyl (2-chlorophenoxy)acetate involves the reaction between 4-chlorophenol and chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is then purified by recrystallization. The yield of 4-Chlorophenyl (2-chlorophenoxy)acetate is typically around 70-80%.
Aplicaciones Científicas De Investigación
4-Chlorophenyl (2-chlorophenoxy)acetate is widely used in scientific research as a herbicide and plant growth regulator. It is also used as a precursor for the synthesis of other organic compounds. 4-Chlorophenyl (2-chlorophenoxy)acetate has been shown to inhibit the growth of various plants, including corn, wheat, and soybeans. It has also been used to study the effect of plant hormones on plant growth and development.
Propiedades
Número CAS |
62095-39-0 |
|---|---|
Nombre del producto |
4-Chlorophenyl (2-chlorophenoxy)acetate |
Fórmula molecular |
C14H10Cl2O3 |
Peso molecular |
297.1 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-7-11(8-6-10)19-14(17)9-18-13-4-2-1-3-12(13)16/h1-8H,9H2 |
Clave InChI |
BVJQVIYLGYZDDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



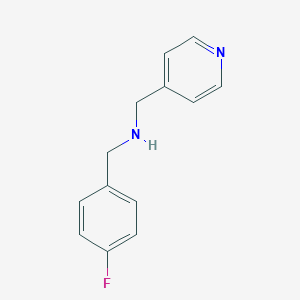
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
